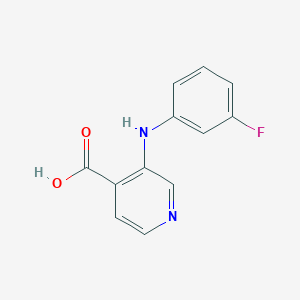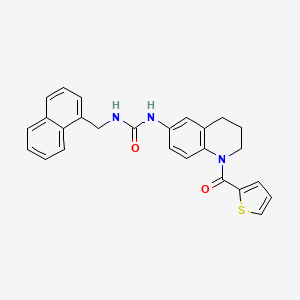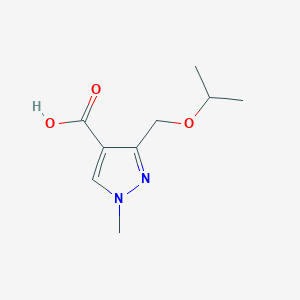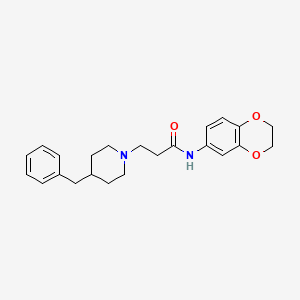
3-(3-Fluoroanilino)pyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Fluoroanilino)pyridine-4-carboxylic acid, also known as FAPCA, is an organic compound with the molecular formula C13H10FN3O2. It is a derivative of pyridinecarboxylic acid .
Molecular Structure Analysis
The molecular structure of 3-(3-Fluoroanilino)pyridine-4-carboxylic acid is characterized by the presence of a pyridine ring, a carboxylic acid group, and a fluoroanilino group. Further structural analysis would require more specific data.Physical And Chemical Properties Analysis
The molecular formula of 3-(3-Fluoroanilino)pyridine-4-carboxylic acid is C13H10FN3O2, and its molecular weight is 232.214. Additional physical and chemical properties are not provided in the search results.Scientific Research Applications
1. Extraction and Separation Techniques
Pyridine-3-carboxylic acid, closely related to the compound , has been utilized in food, pharmaceutical, and biochemical industries. One significant application involves the extraction of this acid using 1-dioctylphosphoryloctane (TOPO) with different diluents. This process enhances production efficiency and is crucial for the separation of carboxylic acids from dilute solutions, like fermentation broths, which is vital in industrial processes (Kumar & Babu, 2009).
2. Synthesis and Functionalization
The compound has been involved in synthesis and functionalization studies. For instance, 1H-pyrazole-3-carboxylic acid, similar in structure to the compound, was converted into various derivatives through functionalization reactions. These synthetic pathways are essential for developing novel compounds with potential applications in various fields, including material science and pharmaceuticals (Yıldırım, Kandemirli, & Demir, 2005).
3. Antimicrobial Activities and DNA Interactions
Derivatives of pyridine-2-carboxylic acid, a close analog, have been characterized for their antibacterial and antifungal activities. These compounds have shown significant activity against both Gram-positive and Gram-negative bacteria. Understanding the interactions of these compounds with DNA through molecular docking simulations can lead to the development of new antimicrobial agents (Tamer et al., 2018).
4. Luminescent Properties and Sensor Applications
Studies on pyridine-4-carboxylic acid have highlighted its role in forming supramolecular compounds with luminescent properties. These compounds have applications in sensor technology and material sciences due to their unique fluorescence emissions (Liu et al., 2013). Similarly, heteroatom-containing organic fluorophores based on pyridine units have been developed as fluorescent pH sensors, showcasing the utility of pyridine derivatives in developing sensitive and versatile sensors (Yang et al., 2013).
Safety and Hazards
properties
IUPAC Name |
3-(3-fluoroanilino)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O2/c13-8-2-1-3-9(6-8)15-11-7-14-5-4-10(11)12(16)17/h1-7,15H,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGWYRNBRMLPAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC2=C(C=CN=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-methyl-4-oxo-N-(pyridin-2-yl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2360323.png)
![2,5-Dichloro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzenesulfonamide](/img/structure/B2360325.png)
![1-[(1,3-Benzodioxol-5-ylamino)carbonyl]-2-pyrrolidinecarboxylic acid](/img/structure/B2360326.png)
![5-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]isoquinoline](/img/structure/B2360327.png)
![1-(5-Fluoro-2-methoxybenzenesulfonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2360328.png)




![2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2360338.png)

